1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemistry
- 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives are used in various synthetic pathways. For example, Göksu et al. (2006) described an alternative synthesis of the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from dimethoxynaphthalene-2-carboxylic acid (Göksu, SeÇen, & Sütbeyaz, 2006).
- Göksu et al. (2003) also developed a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Enzymatic and Chemoenzymatic Applications
- Li et al. (2011) explored the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B, demonstrating the enzyme's effectiveness in the resolution of cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).
- Orsini et al. (2005) used (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in asymmetric Reformatsky reactions, demonstrating its utility in chemoenzymatic approaches (Orsini, Sello, Manzo, & Lucci, 2005).
Material Science and Biochemical Applications
- Toniolo et al. (1998) discussed the application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, as a useful tool in material science and biochemistry for its properties as a β-turn and 310/α-helix inducer in peptides and as an electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).
Other Applications
- Various derivatives of this compound are synthesized for potential applications in medicinal chemistry, as evidenced by the work of Miyake et al. (1983) and others, who have synthesized derivatives for testing as cardiovascular agents (Miyake et al., 1983).
- Hamdy et al. (2013) synthesized 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives for tumor inhibitory and antioxidant activity research, showcasing another dimension of application in the field of cancer research (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Mechanism of Action
Target of Action
The primary target of 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is protease enzymes . Proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
This compound interacts with protease enzymes, acting as a protease inhibitor . By binding to the active site of the enzyme, it prevents the protease from cleaving its substrate, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of protease enzymes by this compound can affect multiple biochemical pathways. For instance, it can impact the degradation of proteins and peptides, which is crucial for maintaining cellular homeostasis . The exact pathways affected would depend on the specific protease enzymes inhibited.
Result of Action
By inhibiting protease enzymes, this compound can affect protein degradation and other protease-mediated processes. This can result in a variety of molecular and cellular effects, depending on the specific proteases targeted and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with protease enzymes . .
Properties
IUPAC Name |
1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFEDPFIIDANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284798 | |
Record name | 1-Amino-1,2,3,4-tetrahydro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30265-11-3, 6336-38-5 | |
Record name | 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30265-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC39062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-1,2,3,4-tetrahydro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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